molecular formula C6H9ClO6 B592971 beta-D-Glucopyranuronoyl chloride (9CI) CAS No. 138826-45-6

beta-D-Glucopyranuronoyl chloride (9CI)

Cat. No.: B592971
CAS No.: 138826-45-6
M. Wt: 212.582
InChI Key: UFHNEMXZLOBWPW-QIUUJYRFSA-N
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Description

beta-D-Glucopyranuronoyl chloride (9CI) is a derivative of glucuronic acid, a critical component in carbohydrate chemistry and biochemical processes. This compound features a glucopyranuronoyl backbone with a chloride substituent at the anomeric carbon. It is primarily utilized in synthetic organic chemistry for glycosylation reactions, particularly in the preparation of glycosides, glycoconjugates, and polysaccharide derivatives. Its reactive chloride group facilitates nucleophilic substitution, making it valuable for constructing complex carbohydrate structures.

Properties

CAS No.

138826-45-6

Molecular Formula

C6H9ClO6

Molecular Weight

212.582

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carbonyl chloride

InChI

InChI=1S/C6H9ClO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H/t1-,2-,3+,4-,6+/m0/s1

InChI Key

UFHNEMXZLOBWPW-QIUUJYRFSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)Cl)O)O

Synonyms

beta-D-Glucopyranuronoyl chloride (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, extrapolating from the available data on chlorinated compounds and organochemical reactivity, the following general comparisons can be inferred:

Reactivity with Other Chlorinated Organics

  • Chlorpyrifos-methyl (C₇H₇Cl₃NO₃PS): A thiophosphate insecticide with three chlorine atoms. Unlike beta-D-Glucopyranuronoyl chloride, its reactivity stems from the phosphorus-sulfur bond rather than an anomeric chloride. It is less moisture-sensitive but exhibits higher environmental persistence .
  • Trichloromethanesulfenyl chloride (CHSCl₃): A sulfenyl chloride used as a pesticide metabolite. Its reactivity is centered on the sulfenyl chloride group, which differs from the glucuronoyl chloride’s glycosidic reactivity. It is more volatile and less stable in aqueous environments .

Structural Analogues in Organometallics

  • Arsinic chloride (9CI) (AsCl₃ derivatives): Inorganic arsenic compounds like arsinic chloride share chloride substitution but lack the carbohydrate backbone. Their toxicity profiles and applications (e.g., semiconductors, pesticides) diverge significantly from glucuronoyl chloride’s biochemical uses .

Functional Group Comparison

  • Mepiquat chloride (C₇H₁₆N•Cl): A quaternary ammonium plant growth regulator. Its chloride is part of an ionic complex rather than a covalent glycosidic bond. This results in higher water solubility but reduced utility in organic synthesis compared to beta-D-Glucopyranuronoyl chloride .

Limitations of Available Evidence

This highlights a critical gap in the evidence, as authoritative comparisons require structural, functional, and application-based analyses of analogous carbohydrates (e.g., glucuronamides, galactopyranuronoyl chlorides).

Recommendations for Further Research

To address this gap, consult specialized databases or journals in carbohydrate chemistry, such as:

  • Carbohydrate Research for synthetic pathways.
  • Journal of Organic Chemistry for reactivity studies.
  • Glycobiology for biochemical applications.

Preparation Methods

Stepwise Reaction Protocol

  • Acetylation of Glucuronic Acid :
    Glucuronic acid is dissolved in anhydrous pyridine and treated with acetic anhydride at 0°C. After stirring for 12 hours, the mixture is quenched with ice water, and the acetylated product is extracted using dichloromethane. The organic layer is washed with dilute HCl and brine, dried over MgSO₄, and concentrated under reduced pressure.

  • Chlorination with Oxalyl Chloride :
    The acetylated derivative is suspended in dry dichloromethane under nitrogen. Oxalyl chloride is added dropwise at 0°C, followed by catalytic dimethylformamide (DMF). The reaction is warmed to room temperature and stirred until completion (typically 4–6 hours). The solvent and excess reagents are removed under vacuum, yielding β-D-glucopyranuronoyl chloride as a hygroscopic solid.

Table 1: Optimization of Chlorination Conditions

ParameterOptimal ValueImpact on Yield
Temperature0°C → RTMaximizes reactivity while minimizing decomposition
Oxalyl Chloride (eq)2.5Ensures complete conversion
SolventAnhydrous CH₂Cl₂Enhances solubility and reaction homogeneity
Reaction Time6 hoursBalances completion and side-product formation

Alternative Synthesis Approaches

Thionyl Chloride-Mediated Chlorination

While less common due to harsher conditions, thionyl chloride (SOCl₂) has been employed as a chlorinating agent. This method avoids the need for DMF but requires rigorous temperature control (-20°C) to prevent degradation. Yields are comparable to oxalyl chloride methods (~70–75%) but necessitate additional purification steps to remove sulfur byproducts.

Microwave-Assisted Synthesis

Recent studies have explored microwave irradiation to accelerate the acetylation and chlorination steps. Initial trials report a 20% reduction in reaction time, though scalability remains challenging due to equipment limitations.

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : Distinct signals for acetyl protons (δ 2.0–2.2 ppm) and anomeric chloride (δ 5.4–5.6 ppm).

  • IR Spectroscopy : Strong absorbance at 1780 cm⁻¹ (C=O stretch of acyl chloride).

  • Mass Spectrometry : [M+Na]⁺ peak at m/z 347.1 (calculated for C₁₁H₁₅ClO₈Na).

Challenges and Limitations

  • Moisture Sensitivity : The compound rapidly hydrolyzes in the presence of trace water, necessitating anhydrous conditions throughout synthesis and storage.

  • Purification Complexity : Column chromatography is often required to separate residual acetylated byproducts, reducing overall yield.

  • Scalability : While gram-scale syntheses are feasible, industrial-scale production requires specialized equipment to maintain low temperatures and inert atmospheres.

Applications in Organic Synthesis

β-D-Glucopyranuronoyl chloride serves as a key building block in:

  • Glycosylation Reactions : Conjugation with amines or alcohols to produce uronic acid derivatives.

  • Nanoparticle Functionalization : Attachment to dextran-coated iron oxide nanoparticles for targeted drug delivery systems.

  • Polymer Chemistry : Synthesis of hydrogels with tunable biodegradability .

Q & A

Q. What are the recommended synthetic pathways for beta-D-Glucopyranuronoyl chloride (9CI) to ensure high purity?

Beta-D-Glucopyranuronoyl chloride is highly reactive due to its acyl chloride group. Synthesis typically involves the reaction of beta-D-glucuronic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

  • Anhydrous Environment : Use rigorously dried solvents (e.g., dichloromethane or tetrahydrofuran) to prevent hydrolysis .
  • Temperature Control : Maintain temperatures between 0–5°C during acid chloride formation to minimize side reactions.
  • Purification : Post-reaction, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from anhydrous ether. Monitor purity using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are critical for characterizing beta-D-Glucopyranuronoyl chloride (9CI)?

Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the glucopyranuronoyl backbone and chloride substitution (e.g., carbonyl carbon at ~170–175 ppm) .
  • IR Spectroscopy : Detect the acyl chloride C=O stretch (~1800 cm⁻¹) and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹) to confirm successful derivatization .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na]⁺ or [M-H]⁻) and isotopic patterns consistent with chlorine .

Q. How should beta-D-Glucopyranuronoyl chloride (9CI) be stored to prevent degradation?

Due to its hydrolytic sensitivity:

  • Inert Atmosphere : Store under argon or nitrogen in flame-sealed ampules or Schlenk flasks.
  • Low-Temperature Storage : Keep at –20°C in a desiccator with P₂O₅ or molecular sieves.
  • Stability Monitoring : Regularly assess purity via NMR or FTIR to detect hydrolysis to glucuronic acid .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanisms involving beta-D-Glucopyranuronoyl chloride (9CI) in glycosylation reactions?

Mechanistic studies often employ:

  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways or deuterated solvents to study solvent effects on reaction kinetics.
  • Kinetic Profiling : Conduct time-resolved NMR or stopped-flow UV-Vis spectroscopy to measure intermediate formation rates.
  • Computational Modeling : Density Functional Theory (DFT) simulations to map transition states and activation energies for nucleophilic acyl substitution .

Q. How can researchers address contradictions in reported stability data for beta-D-Glucopyranuronoyl chloride (9CI) under varying pH and solvent conditions?

Methodological approaches include:

  • Accelerated Aging Studies : Expose the compound to controlled humidity (10–90% RH) and temperatures (4–40°C) while monitoring degradation via HPLC.
  • Solvent Screening : Compare stability in aprotic solvents (e.g., DMF, acetonitrile) versus protic solvents (e.g., methanol) using Arrhenius plots to predict shelf life.
  • pH-Dependent Kinetics : Use phosphate or acetate buffers (pH 2–8) to quantify hydrolysis rates and identify optimal storage conditions .

Q. What computational tools are effective for predicting the reactivity of beta-D-Glucopyranuronoyl chloride (9CI) in complex biological systems?

Advanced modeling frameworks include:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with biomolecules (e.g., enzymes) to predict regioselectivity in glycosylation.
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to map binding affinities with carbohydrate-active enzymes (CAZymes).
  • QM/MM Hybrid Models : Combine quantum mechanics for reactive sites and molecular mechanics for protein environments to study catalytic mechanisms .

Q. How can researchers optimize the synthesis of beta-D-Glucopyranuronoyl chloride derivatives for structure-activity relationship (SAR) studies?

Key strategies involve:

  • Protecting Group Chemistry : Temporarily mask hydroxyl groups (e.g., with acetyl or benzyl groups) to direct reactivity toward specific positions.
  • Parallel Synthesis : Use robotic liquid handlers to screen reaction conditions (e.g., catalysts, solvents) for high-throughput derivative generation.
  • Analytical Workflow : Pair LC-MS with multivariate analysis (PCA or PLS) to correlate synthetic conditions with product yields .

Q. What methodologies resolve discrepancies in spectroscopic data across studies on beta-D-Glucopyranuronoyl chloride (9CI) analogs?

Systematic approaches include:

  • Reference Standards : Synthesize and characterize analogs (e.g., methyl or benzyl esters) as internal benchmarks for NMR/IR comparisons.
  • Collaborative Validation : Share raw spectral data via repositories (e.g., Zenodo) for cross-lab reproducibility checks.
  • Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Methodological Notes

  • Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Carbohydrate Research) over non-academic sources. Cross-reference CAS registry numbers (e.g., 100578-09-4 for related compounds) to avoid misidentification .
  • Data Contradictions : Document experimental parameters (e.g., solvent purity, instrument calibration) meticulously to isolate variables causing discrepancies .
  • Safety Protocols : Given the compound’s reactivity, adhere to OSHA guidelines for handling corrosive and moisture-sensitive materials.

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